molecular formula C8H7BrCl2 B2918666 1-(1-Bromoethyl)-2,3-dichlorobenzene CAS No. 1699610-77-9

1-(1-Bromoethyl)-2,3-dichlorobenzene

Cat. No.: B2918666
CAS No.: 1699610-77-9
M. Wt: 253.95
InChI Key: XBIWVFRMNYUYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Bromoethyl)-2,3-dichlorobenzene is an organic compound characterized by a benzene ring substituted with a bromoethyl group and two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2,3-dichlorobenzene can be synthesized through the bromination of 2,3-dichlorotoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the ethyl group attached to the benzene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-2,3-dichlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 2,3-dichlorotoluene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

    Nucleophilic Substitution: 1-(1-Hydroxyethyl)-2,3-dichlorobenzene, 1-(1-Cyanoethyl)-2,3-dichlorobenzene.

    Oxidation: 2,3-Dichlorobenzoic acid, 2,3-Dichlorobenzaldehyde.

    Reduction: 2,3-Dichlorotoluene.

Scientific Research Applications

1-(1-Bromoethyl)-2,3-dichlorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the preparation of polymers and advanced materials with specific properties.

    Pharmaceuticals: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Agriculture: Studied for its role in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-2,3-dichlorobenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which stabilize the intermediate species formed during reactions.

Comparison with Similar Compounds

    1-(1-Bromoethyl)-benzene: Lacks the chlorine substituents, resulting in different reactivity and applications.

    2,3-Dichlorotoluene: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.

    1-(1-Chloroethyl)-2,3-dichlorobenzene: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

Uniqueness: 1-(1-Bromoethyl)-2,3-dichlorobenzene is unique due to the presence of both bromine and chlorine substituents, which impart distinct reactivity and stability to the compound. This combination of substituents makes it a valuable intermediate in various chemical processes and applications.

Properties

IUPAC Name

1-(1-bromoethyl)-2,3-dichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2/c1-5(9)6-3-2-4-7(10)8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIWVFRMNYUYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.